3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Description
3-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a cyano group at position 3 and a benzamide moiety at position 2. The benzamide ring is further substituted with a chlorine atom at position 3 (meta position). This scaffold is of interest in medicinal chemistry due to its structural similarity to tyrosine kinase inhibitors, such as gefitinib and dasatinib, which target ATP-binding domains in cancer therapy . The compound’s synthesis typically involves coupling chloro-substituted benzoyl chlorides with aminothiophene derivatives under basic conditions, as exemplified in related analogs .
Properties
IUPAC Name |
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-10-4-1-3-9(7-10)14(19)18-15-12(8-17)11-5-2-6-13(11)20-15/h1,3-4,7H,2,5-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWNYKLZOKGABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through a cyclization reaction of appropriate precursors, followed by the introduction of the cyano and chloro groups. The final step involves the formation of the benzamide moiety through a reaction with benzoic acid derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with various biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways and interact with specific molecular targets suggests its use in treating various diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The cyano and chloro groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substitution Patterns and Structural Modifications
The pharmacological and physicochemical properties of this class of compounds are highly dependent on substituents on the benzamide ring and the thiophene core. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Key Analogs
Structure-Activity Relationship (SAR) Insights
Chlorine vs. Bromine :
- Chlorine (smaller, electronegative) favors π-π stacking and moderate hydrophobicity.
- Bromine (larger, polarizable) enhances van der Waals interactions but may increase metabolic stability .
Electron-Withdrawing Groups (EWGs): Nitro (3-NO₂) and sulfamoyl (5-SO₂N(Et)₂) groups improve binding to ATP pockets but may reduce bioavailability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide, and how is its structural integrity validated?
- Methodology :
- Synthesis : The compound can be synthesized via condensation reactions between substituted benzoyl chlorides and aminothiophene derivatives under reflux conditions in polar aprotic solvents (e.g., 1,4-dioxane). Similar protocols involve coupling 3-chlorobenzoyl chloride with a 3-cyano-5,6-dihydrocyclopenta[b]thiophen-2-amine precursor .
- Characterization :
Q. What are the primary biological targets of this compound, and what assays are used to identify them?
- Target Identification :
- Mur Ligases (e.g., MurF): Molecular docking studies (using programs like ArgusLab) suggest binding to bacterial cell wall synthesis enzymes, supported by binding energy calculations (e.g., -9.2 kcal/mol) and RMSD validation .
- Tyrosine Kinases : Antiproliferative activity against MCF7 cells (IC = 30.8 nM) indicates inhibition of ATP-binding sites, validated via competitive enzyme assays .
- Assays :
- Enzyme Inhibition : Fluorescence-based UDP release assays for Mur ligases.
- Cell Viability : MTT assays for cancer cell lines .
Advanced Research Questions
Q. How can researchers address discrepancies in reported inhibitory activities across bacterial strains or cancer models?
- Root Causes : Variations in assay conditions (e.g., pH, cofactors), differential cell permeability, or target isoform expression.
- Resolution Strategies :
- Orthogonal Validation : Use surface plasmon resonance (SPR) to measure direct binding affinity alongside enzymatic assays.
- Proteomic Profiling : Identify off-target interactions via kinome-wide screening or chemical proteomics .
Q. What structural modifications could enhance pharmacokinetic properties without compromising target affinity?
- Rational Design :
- Solubility : Introduce hydrophilic groups (e.g., sulfonamides) to the benzamide moiety while retaining the critical 3-chloro and cyano substituents .
- Metabolic Stability : Replace labile esters with bioisosteres (e.g., oxadiazoles) to reduce hepatic clearance .
- SAR Insights :
| Modification | Effect | Reference |
|---|---|---|
| Cyclopenta[b]thiophene core substitution | Maintains planar geometry for ATP-pocket binding | |
| 3-Cyano group removal | Reduces MurF binding by 10-fold |
Q. How can crystallographic data resolve ambiguities in the compound’s binding mode with Mur ligases?
- Experimental Design :
- Co-crystallize the compound with MurF protein (PDB: 2AM2) and refine structures using SHELXL .
- Validate hydrogen-bonding interactions (e.g., with Arg216 or Asp199) and hydrophobic contacts via electron density maps .
- Data Interpretation :
- Compare binding poses with docked predictions to identify discrepancies (e.g., RMSD > 2.0 Å indicates flawed docking parameters) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
